2-(甲硫基)喹唑啉-4(3H)-酮

描述

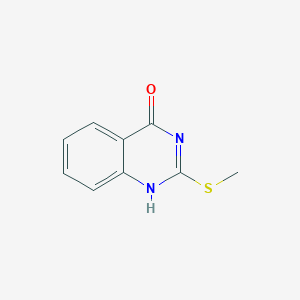

“2-(methylthio)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by the synonym "2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one" .

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, has been reported in several studies. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another study reported a Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by S N Ar reaction .

Molecular Structure Analysis

The molecular structure of “2-(methylthio)quinazolin-4(3H)-one” consists of a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a methylthio group attached to the quinazolin-4(3H)-one core .

Chemical Reactions Analysis

Quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, can undergo various chemical reactions. For instance, they can be obtained from aryl iodides and 2-nitrobenzamides in a Pd (II)-catalyzed reaction using microwave irradiation . Another study reported the synthesis of indolo [1,2- a ]quinazolinones from 2-halobenzamides and indoles in a one-pot Ullmann N -arylation/2-amidation cascade reaction .

Physical and Chemical Properties Analysis

“2-(methylthio)quinazolin-4(3H)-one” is a solid at room temperature .

科学研究应用

抗疟疾应用

4(3H)-喹唑啉酮,包括2-(甲硫基)喹唑啉-4(3H)-酮,常用于抗疟疾应用 . 该化合物的独特结构和特性使其在对抗疟疾方面非常有效。

抗肿瘤应用

该化合物在抗肿瘤治疗中也有广泛的应用 . 它独特的特性可以抑制肿瘤细胞的生长,使其成为癌症研究和治疗中的一种宝贵工具。

抗惊厥应用

4(3H)-喹唑啉酮也用于抗惊厥应用 . 它可以帮助控制癫痫发作,为癫痫等疾病提供潜在的治疗选择。

杀菌应用

该化合物具有杀菌特性 . 它可以抑制真菌的生长,使其在农业应用和真菌感染治疗中发挥作用。

抗菌应用

4(3H)-喹唑啉酮用于抗菌应用 . 它可以抑制细菌和其他微生物的生长,使其成为对抗传染病的宝贵工具。

抗炎应用

该化合物具有抗炎特性 . 它可以帮助减少炎症,使其在治疗关节炎和其他炎症性疾病方面发挥作用。

合成应用

该化合物用于合成2,3-二氢喹唑啉酮和喹唑啉-4(3H)-酮 . 该合成是在水性介质中由氧化石墨烯纳米片催化的 .

镇痛应用

各种新型的2-甲硫基-3-取代喹唑啉-4-(3H)-酮已被合成,发现具有镇痛(止痛)特性 . 这使得该化合物有可能在开发新型止痛药方面发挥作用。

作用机制

Target of Action

The 4(3H)-quinazolinone, which includes the 2-(methylthio)quinazolin-4(3H)-one, is a frequently encountered heterocycle with broad applications . It has been found to have antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . .

Mode of Action

Given its broad applications, it can be inferred that it interacts with multiple targets, leading to a variety of biological effects .

Biochemical Pathways

Given its broad range of applications, it can be inferred that it impacts multiple biochemical pathways .

Result of Action

Given its broad range of applications, it can be inferred that it has multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

2-methylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZQTWZRKDRJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358511 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54855-81-1 | |

| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

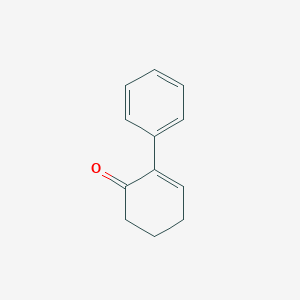

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(methylthio)quinazolin-4(3H)-one relate to its biological activity?

A: While the provided research papers don't directly investigate 2-(methylthio)quinazolin-4(3H)-one's biological activity, they offer valuable insights. One study [] focuses on the interaction of a related compound, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, with the PDE7A catalytic domain. This suggests that the quinazolinone core, with its specific substitutions, plays a crucial role in binding to biological targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)

![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)

![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)